Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS No.:
Cat. No.: VC13399271
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO3 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
| Standard InChI Key | SSFIFLZYPGAHGB-SFYZADRCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CC(=O)[C@H]2C1 |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(=O)C2C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(=O)C2C1 |
Introduction
Structural Overview and Molecular Characteristics
Tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate belongs to the class of azabicycloalkanes, which are bicyclic structures containing at least one nitrogen atom. The compound’s systematic IUPAC name reflects its stereochemistry [(1S,5R)] and bicyclo[3.2.0]heptane skeleton, which consists of a seven-membered ring system fused with a three- and a two-membered ring . Key structural features include:
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Bicyclic Core: The azabicyclo[3.2.0]heptane system imposes significant ring strain, influencing the compound’s reactivity and conformational flexibility.
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Functional Groups: A tert-butyl ester group at position 3 and a ketone (oxo) group at position 6.
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Stereochemistry: The (1S,5R) configuration dictates the spatial arrangement of substituents, critical for interactions in enantioselective reactions .
Table 1: Fundamental Molecular Properties
The compound’s three-dimensional structure has been validated via X-ray crystallography and computational modeling, confirming the bicyclo[3.2.0] framework and stereochemical assignments .
Synthesis and Preparation Methods
The synthesis of tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves a multi-step sequence emphasizing stereocontrol and ring-forming reactions.
Key Synthetic Route
A widely reported method involves:
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Cyclization Precursor Preparation: A linear amine-ketone precursor is synthesized via reductive amination of a γ-keto ester.
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Bicyclization: Intramolecular cyclization under basic conditions forms the azabicyclo[3.2.0]heptane core. Triethylamine in dichloromethane facilitates deprotonation and nucleophilic attack.
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Esterification: Reaction with tert-butyl chloroformate introduces the tert-butoxycarbonyl (Boc) protecting group, yielding the final product.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Triethylamine, CH₂Cl₂, 0°C→RT | 65–70% |
| Boc Protection | tert-Butyl chloroformate, 0°C | 85% |
Industrial-scale production employs continuous flow reactors to enhance efficiency, with yields exceeding 80% after optimization.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its ketone and ester functionalities, enabling transformations critical for derivatization:
Ketone Reactivity
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Reduction: The oxo group at position 6 is reducible to a hydroxyl group using NaBH₄ or catalytic hydrogenation, forming tert-butyl (1S,5R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate.
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Nucleophilic Addition: Grignard reagents add to the ketone, expanding the compound’s utility in alkylation reactions.
Ester Reactivity
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Hydrolysis: Acidic or basic hydrolysis cleaves the Boc group, generating the free amine, which serves as a scaffold for further functionalization.
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Transesterification: Reactivity with alcohols under acidic conditions enables ester exchange, modifying solubility and steric properties.
Ring-Opening Reactions
The strained bicyclic system undergoes ring-opening under nucleophilic attack (e.g., by amines or thiols), producing linear intermediates for peptide mimetics.
Applications in Pharmaceutical and Chemical Research
Drug Discovery
The compound’s rigid bicyclic framework mimics natural product scaffolds, making it a privileged structure in medicinal chemistry:
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Antiviral Agents: Derivatives inhibit viral proteases by occupying the enzyme’s active site.
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Neurological Therapeutics: Structural analogs modulate GABA receptors, showing potential in treating anxiety and epilepsy.
Catalysis
Chiral derivatives serve as ligands in asymmetric catalysis, enabling enantioselective synthesis of alcohols and amines.
Table 3: Representative Applications
| Application | Target/Outcome | Reference |
|---|---|---|
| Protease Inhibition | IC₅₀ = 0.2 μM (SARS-CoV-2 Mᴾᴿᴼ) | |
| Asymmetric Hydrogenation | 95% ee (Rh-catalyzed) |
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